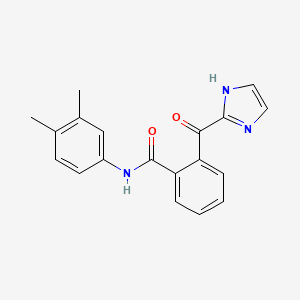

N-(3,4-Dimethylphenyl)-2-(1H-imidazole-2-carbonyl)benzamide

Description

Properties

CAS No. |

62366-99-8 |

|---|---|

Molecular Formula |

C19H17N3O2 |

Molecular Weight |

319.4 g/mol |

IUPAC Name |

N-(3,4-dimethylphenyl)-2-(1H-imidazole-2-carbonyl)benzamide |

InChI |

InChI=1S/C19H17N3O2/c1-12-7-8-14(11-13(12)2)22-19(24)16-6-4-3-5-15(16)17(23)18-20-9-10-21-18/h3-11H,1-2H3,(H,20,21)(H,22,24) |

InChI Key |

RHJAOVWYISTKDI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)C3=NC=CN3)C |

Origin of Product |

United States |

Preparation Methods

Activation of the Carboxylic Acid

Two main activation methods are relevant:

Acyl chloride method: The carboxylic acid is treated with thionyl chloride under reflux or room temperature to form the corresponding acyl chloride. This intermediate is highly reactive and can be directly used in the next step without isolation.

Carbonyl diimidazole method: Imidazole reacts with bis(trichloromethyl) carbonate in anhydrous conditions to form N,N'-carbonyl diimidazole, which can then react with the carboxylic acid to form an activated intermediate. This method avoids the use of hazardous phosgene gas and is safer and more economical.

Amide Bond Formation

The activated intermediate (acyl chloride or carbonyl diimidazole derivative) is reacted with 3,4-dimethylphenylamine under controlled conditions:

The amine nucleophilically attacks the activated carbonyl carbon, forming the amide bond and releasing the leaving group (chloride or imidazole). The product is then isolated by filtration, washing, and recrystallization.

Alternative Catalytic Methods for Imidazole-Containing Amides

Recent advances include base-catalyzed intramolecular cyclizations and hydroamidation reactions to form imidazole-containing amides:

Use of strong organic bases such as BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) catalyzes the formation of imidazol-2-one rings via intramolecular cyclization of propargylic ureas.

These methods provide rapid and efficient synthesis of imidazole derivatives under mild conditions, with low activation barriers (~12.5 kcal/mol), and can be adapted for related amide compounds.

Representative Synthetic Procedure (Hypothetical)

Analytical and Research Findings on Preparation

Spectroscopic Characterization: The synthesized compound is typically characterized by IR (amide C=O stretch ~1650 cm⁻¹), ¹H NMR (aromatic and imidazole protons), and ¹³C NMR (carbonyl and aromatic carbons).

Yield and Purity: Using acyl chloride activation and triethylamine base, yields typically range from 70% to 90%, depending on reaction scale and purification.

Computational Studies: Density Functional Theory (DFT) calculations at B3LYP/6-311++G(d,p) level can be used to optimize geometry and predict reactivity sites, confirming the electrophilic carbonyl carbon and nucleophilic amine sites.

Safety and Environmental Notes: The use of thionyl chloride requires careful handling due to its corrosive and toxic nature. Alternative activation methods such as carbonyl diimidazole formation avoid hazardous reagents and improve safety.

Summary Table of Preparation Methods

| Method | Activation Agent | Amine Source | Solvent(s) | Base | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Acyl chloride method | Thionyl chloride (SOCl₂) | 3,4-Dimethylphenylamine | THF, DCM | Triethylamine | 12–15 h | 70–90 | Widely used; requires careful handling |

| Carbonyl diimidazole method | Bis(trichloromethyl) carbonate + imidazole | 3,4-Dimethylphenylamine | DCM, acetonitrile | Triethylamine or none | Variable | Moderate | Safer alternative; avoids phosgene |

| Base-catalyzed cyclization | N/A (intramolecular) | Propargylic amine precursors | Acetonitrile | BEMP (5 mol %) | Minutes | High | Rapid, mild conditions; for imidazole rings |

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The central benzamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid and amine derivatives.

| Conditions | Products | Catalysts/Solvents | Reference |

|---|---|---|---|

| Acidic (HCl, 80°C) | 2-(1H-imidazole-2-carbonyl)benzoic acid + 3,4-dimethylaniline | H2O/EtOH (1:1) | |

| Basic (NaOH, reflux) | Sodium 2-(1H-imidazole-2-carbonyl)benzoate + 3,4-dimethylphenylamine | Aqueous ethanol |

Mechanism :

-

Acidic: Protonation of the amide oxygen increases electrophilicity, facilitating nucleophilic attack by water.

-

Basic: Hydroxide ion deprotonates water, enhancing nucleophilicity for amide cleavage.

Imidazole Ring Functionalization

The imidazole moiety participates in electrophilic substitution and coordination reactions.

Alkylation/Acylation

Key Finding :

-

Alkylation at N1 is favored due to steric accessibility, while acylation occurs at N3 under mild conditions.

Metal Coordination

The imidazole nitrogen acts as a ligand for transition metals (e.g., Rh, Pd), enabling catalytic C–H activation:

textRh(III)-catalyzed oxidative C–H acylation with aldehydes → Intramolecular cyclization to isoindolinones[2]

Example :

Demethylation of 3,4-Dimethylphenyl Group

The electron-donating methyl groups on the phenyl ring can be removed under strong Lewis acid conditions.

| Reagent | Products | Yield | Conditions | Reference |

|---|---|---|---|---|

| BBr3 (1.5 eq.) | Monophenol derivative | 72% | CH2Cl2, 2 hr, RT | |

| BBr3 (6.5 eq.) | Diphenol derivative | 64% | CH2Cl2, 3 hr, RT |

Mechanism :

Electrophilic Aromatic Substitution (EAS)

The benzene rings undergo regioselective substitution depending on directing groups.

| Reaction | Position | Reagents | Products | Reference |

|---|---|---|---|---|

| Nitration | Para to amide | HNO3/H2SO4 | Nitrobenzamide derivative | |

| Halogenation (Cl) | Ortho to imidazole | Cl2, FeCl3 | Chlorinated analog |

Note :

-

The amide group directs electrophiles to the para position, while the imidazole ring favors ortho substitution .

Nucleophilic Aromatic Substitution (SNAr)

Electron-deficient aromatic positions (e.g., nitro-substituted derivatives) undergo SNAr:

| Reagent | Position | Products | Conditions | Reference |

|---|---|---|---|---|

| Piperazine | Para to nitro | Piperazine-linked benzamide | DMF, 100°C, 12 hr |

Key Insight :

Cross-Coupling Reactions

Palladium or rhodium catalysts enable C–C bond formation:

| Reaction Type | Catalyst | Substrates | Products | Yield | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh3)4 | Arylboronic acids | Biaryl derivatives | 55–78% | |

| Heck | Pd(OAc)2 | Styrenes | Alkenylated analogs | 62% |

Optimized Conditions :

Reduction Reactions

The carbonyl group is selectively reduced while preserving the imidazole ring:

| Reagent | Products | Conditions | Reference |

|---|---|---|---|

| LiAlH4 | Secondary alcohol derivative | THF, 0°C → RT | |

| BH3·THF | No reaction (amide stability) | THF, reflux |

Scientific Research Applications

Synthetic Methodologies

The synthesis of N-(3,4-Dimethylphenyl)-2-(1H-imidazole-2-carbonyl)benzamide can be achieved through several chemical reactions involving amide formation and the introduction of imidazole rings. Typical synthetic routes include:

- Condensation Reactions : The compound can be synthesized via condensation between 3,4-dimethylbenzoic acid derivatives and imidazole-2-carboxylic acid derivatives.

- Coupling Reactions : Utilizing coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) can facilitate the formation of the amide bond under mild conditions.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study investigating the anticancer activity of imidazole-containing compounds highlighted that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines. While direct testing on this compound is needed, the promising results from similar compounds suggest potential for further exploration .

Mechanism of Action

The mechanism of action of N-(3,4-Dimethylphenyl)-2-(1H-imidazole-2-carbonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring may play a crucial role in binding to these targets, leading to the modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Spectral Comparisons

Key Structural Features and Substituent Effects

The target compound’s structure combines a benzamide backbone with two distinct functional groups:

- 3,4-Dimethylphenyl group : Enhances lipophilicity and steric bulk compared to methoxy or hydroxyl substituents in other benzamides (e.g., and ).

NMR and Spectroscopic Data

Comparisons with analogs from and reveal trends in NH chemical shifts and carbonyl environments:

- The target’s imidazole-2-carbonyl group may downshift the benzamide carbonyl ¹³C NMR signal compared to non-imidazole analogs (e.g., 166.0–174.5 ppm in ).

- The absence of electron-withdrawing groups (e.g., methoxy) on the phenyl ring may result in a higher NH chemical shift (~8.0–8.5 ppm) compared to Rip-B (6.20 ppm) .

Imidazole-Containing Analogs

Imidazole rings are critical in bioactive compounds, as seen in:

- Antiprotozoal Agents () : VFV and VNF feature imidazole/triazole rings that inhibit CYP51 enzymes. The target’s imidazole-2-carbonyl group may similarly interact with heme-containing enzymes .

- Antimicrobial Benzimidazoles (): Derivatives like W1 (benzimidazole-thioacetamido-benzamide) show activity against pathogens.

Pesticidal Benzamides ()

Compounds like metalaxyl (a fungicidal benzamide) highlight the role of substituents in bioactivity. The target’s 3,4-dimethylphenyl group may reduce pesticidal efficacy compared to methoxy or chloro substituents but improve pharmacokinetic properties for therapeutic use .

Physicochemical and Crystallographic Insights

- Crystallography : Tools like SHELX () and ORTEP-3 () are critical for structural confirmation. The target’s imidazole group may facilitate crystal packing via hydrogen bonds, as seen in ’s N,O-bidentate directing group .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing N-(3,4-Dimethylphenyl)-2-(1H-imidazole-2-carbonyl)benzamide?

- Methodology : The compound can be synthesized via multi-step reactions involving amide coupling between imidazole-2-carboxylic acid derivatives and substituted benzamides. For example, similar benzamide derivatives (e.g., phenoxymethylbenzoimidazole-triazole hybrids) were synthesized using Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) in DMF/water under reflux, followed by purification via column chromatography . Reaction optimization should focus on solvent choice (e.g., DMF, THF), catalysts (e.g., EDCI/HOBt for coupling), and temperature control to minimize side products.

Q. How is the crystal structure of this compound determined?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection using a diffractometer (e.g., Bruker D8 Venture) at low temperature (100 K) improves resolution. Structure solution and refinement employ SHELX programs (SHELXD for phase determination, SHELXL for refinement), with validation via ORTEP-3 for thermal ellipsoid visualization and WinGX for data integration . Key parameters include R-factor (<5%), bond length accuracy (±0.01 Å), and hydrogen bonding analysis.

Q. What spectroscopic techniques confirm the compound’s purity and structural integrity?

- Methodology :

- NMR : ¹H/¹³C NMR (e.g., 400 MHz in DMSO-d₆) to verify substituent positions and imidazole proton coupling patterns.

- FT-IR : Peaks at ~1650–1700 cm⁻¹ confirm carbonyl groups (amide C=O, imidazole C=O).

- Mass Spectrometry : High-resolution ESI-MS to validate molecular ion ([M+H]⁺) and fragmentation patterns.

- Elemental Analysis : Match experimental vs. calculated C, H, N percentages (±0.3%) .

Q. What are the known biological activities of this compound?

- Key Findings : Structural analogs (e.g., N-(dimethylphenyl)hydrazinecarbothioamides) exhibit potent antioxidant activity (IC₅₀ < 10 µM in DPPH assays) and anticancer effects against MCF-7 breast cancer cells (IC₅₀ = 0.8–5 µM) via inhibition of proliferation pathways . The imidazole moiety may enhance metal chelation or target kinase domains.

Advanced Research Questions

Q. How does N-(3,4-Dimethylphenyl)-2-(1H-imidazole-2-carbonyl)benzamide interact with molecular targets in cancer cells?

- Mechanistic Insight : Similar benzamides (e.g., INH1) disrupt spindle assembly checkpoints by inhibiting Hec1/Nek2 interactions, leading to mitotic arrest (GI₅₀ = 10–21 µM in breast cancer cells). Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can predict binding affinities to kinases or DNA repair enzymes. Validate via co-immunoprecipitation and Western blotting for downstream targets (e.g., cyclin B1 degradation) .

Q. How can contradictions in reported biological activity data be resolved?

- Analytical Approach :

- Standardized Assays : Use identical cell lines (e.g., MCF-7 vs. MDA-MB-468) and protocols (MTT vs. SRB assays) to minimize variability .

- Dose-Response Validation : Replicate studies across multiple labs with IC₅₀/EC₅₀ curves (GraphPad Prism).

- Metabolite Screening : LC-MS/MS to identify active/inactive metabolites influencing potency discrepancies.

Q. What computational strategies predict the compound’s physicochemical and ADMET properties?

- Tools :

- LogP/Lipophilicity : SwissADME or MarvinSuite to estimate partition coefficients (critical for blood-brain barrier penetration).

- Toxicity : ProTox-II for hepatotoxicity alerts; AMES test simulations for mutagenicity.

- Solubility : COSMO-RS for aqueous solubility predictions, validated by shake-flask experiments .

Q. How can crystallographic data resolve ambiguities in tautomeric forms of the imidazole ring?

- Crystallographic Analysis : High-resolution SC-XRD (≤0.8 Å) identifies proton positions and tautomer prevalence (e.g., 1H- vs. 3H-imidazole forms). SHELXL’s AFIX commands refine hydrogen atom positions, while Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular interactions influencing tautomer stability .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.